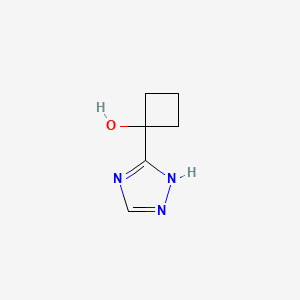

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

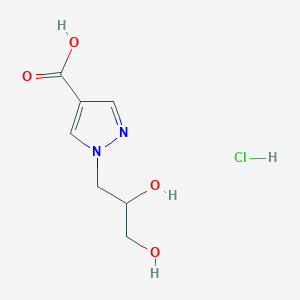

“1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol” is a structurally novel compound that has been designed as an antimycobacterial agent . It was developed using a molecular hybridization approach, integrating the essential features of inhibitors acting on enzymes of the shikimate pathway .

Synthesis Analysis

The synthesis of “1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol” involves the integration of the essential features of inhibitors acting on enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, were considered in the design of this compound .Molecular Structure Analysis

The molecular structure of “1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol” is characterized by the presence of a 4H-1,2,4-triazol-3-yl group attached to a cyclobutan-1-ol group . This structure is believed to contribute to its antimycobacterial activity .Applications De Recherche Scientifique

- The compound’s unique structure allows it to interact with biological receptors through hydrogen bonding and dipole interactions .

Antimicrobial Activity

Anticancer Potential

Mécanisme D'action

Target of Action

The primary targets of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol are the enzymes of the shikimate pathway, specifically dehydroquinase (DHQ) and shikimate kinase . These enzymes are involved in the biosynthesis of aromatic amino acids and other aromatic compounds, and they represent comparatively newer targets for antitubercular research .

Mode of Action

The compound interacts with its targets by integrating the essential features of inhibitors acting on these enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported DHQ inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design of this compound . Docking studies of the molecules were carried out on the enzyme DHQ .

Biochemical Pathways

The affected biochemical pathway is the shikimate pathway. This pathway is pivotal for the development of newer antitubercular agents . The compound acts as a dual inhibitor on both dehydroquinase and shikimate kinase enzymes of the shikimate pathway . This dual action would be valuable in the mycobacterial resistance scenario .

Result of Action

The molecular and cellular effects of the compound’s action result in promising activity against H37Rv strains of Mycobacterium tuberculosis . The compound exhibits a minimum inhibitory concentration (MIC) of 0.59–15.5 μg/ml . Five of the evaluated compounds exhibit MIC < 1 μg/ml . CC50 values indicate compounds are non-toxic, with selectivity indices >28 .

Action Environment

The action, efficacy, and stability of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol can be influenced by various environmental factors. It’s worth noting that the compound has shown promising results in laboratory conditions against Mycobacterium tuberculosis .

Orientations Futures

Propriétés

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-6(2-1-3-6)5-7-4-8-9-5/h4,10H,1-3H2,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCYGAONCHDJRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=NN2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2423496.png)

![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine](/img/structure/B2423499.png)

![(4-Phenyloxan-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2423505.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol](/img/structure/B2423511.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2423519.png)